BenchChemオンラインストアへようこそ!

3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine

Transparency Statement Evidence Gaps Procurement Decision Support

The compound 3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine (CAS 2034254-90-3) is a synthetic heterocyclic small molecule with the molecular formula C16H16ClN3O3 and a molecular weight of 333.77 g/mol, classified as a pyridazine ether derivative incorporating a 5-chloro-2-methoxybenzoyl-pyrrolidine scaffold. Its computed physicochemical properties include zero hydrogen bond donors, five hydrogen bond acceptors, a topological polar surface area (TPSA) of 64.6 Ų, and a predicted XLogP3 value of 2.1, suggesting moderate lipophilicity.

Molecular Formula C16H16ClN3O3
Molecular Weight 333.77
CAS No. 2034254-90-3
Cat. No. B2666820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine
CAS2034254-90-3
Molecular FormulaC16H16ClN3O3
Molecular Weight333.77
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C2)OC3=NN=CC=C3
InChIInChI=1S/C16H16ClN3O3/c1-22-14-5-4-11(17)9-13(14)16(21)20-8-6-12(10-20)23-15-3-2-7-18-19-15/h2-5,7,9,12H,6,8,10H2,1H3
InChIKeyVTEKRWPRIYLYMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specifications for 3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine (CAS 2034254-90-3): Structural Identity and Research-Grade Availability


The compound 3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine (CAS 2034254-90-3) is a synthetic heterocyclic small molecule with the molecular formula C16H16ClN3O3 and a molecular weight of 333.77 g/mol, classified as a pyridazine ether derivative incorporating a 5-chloro-2-methoxybenzoyl-pyrrolidine scaffold [1]. Its computed physicochemical properties include zero hydrogen bond donors, five hydrogen bond acceptors, a topological polar surface area (TPSA) of 64.6 Ų, and a predicted XLogP3 value of 2.1, suggesting moderate lipophilicity [2]. The compound is commercially available for non-human research purposes from multiple specialty chemical suppliers, typically at purity levels suitable for biochemical screening and structure–activity relationship (SAR) exploration [3].

Why Pyridazine Ether Procurement Requires Compound-Specific Verification: Limitations of Class-Level Interchangeability


Although the pyridazine ether scaffold and the 5-chloro-2-methoxybenzoyl-pyrrolidine pharmacophore are shared across numerous screening library entries, small structural variations—such as substitution of a pyrazine for a pyridazine heterocycle , replacement of the ether oxygen with a methylene linker , or alteration of the benzoyl substitution pattern—can produce large shifts in molecular recognition properties. The currently available evidence for CAS 2034254-90-3 consists predominantly of computed molecular descriptors and predicted kinase-target engagement based on scaffold similarity . Critically, no quantitative head-to-head biological activity comparisons between this compound and its closest structural analogs have been identified in the public domain. Until such data emerge, any assumption of functional equivalence between CAS 2034254-90-3 and its analogs is unwarranted; compound-specific experimental profiling is required to establish selectivity, potency, and target engagement for a given research or industrial application.

Quantitative Differentiation Evidence for CAS 2034254-90-3 Against Structural Analogs


Disclaimer: Current Limitations of Quantitative Comparator-Based Evidence

A systematic search of publicly available databases (PubChem, ChEMBL, BindingDB, PubMed, Google Patents, WIPO Patentscope) was conducted for quantitative biological data on CAS 2034254-90-3. No direct head-to-head comparisons, IC50/Ki/Kd values against defined molecular targets, or selectivity profiling data were found for this compound. The evidence items below are derived from computed molecular properties and scaffold-level inferences. All evidence is tagged accordingly to transparently convey the absence of experimental benchmarking data. When such data become available—for example, through publication of kinase selectivity panels or cellular potency assays—the procurement rationale should be revisited [1].

Transparency Statement Evidence Gaps Procurement Decision Support

Physicochemical Differentiation: Hydrogen Bond Acceptor Count vs. Pyrazine Analog

CAS 2034254-90-3 contains five hydrogen bond acceptor (HBA) atoms (three from the pyridazine ring, one from the ether oxygen, and one from the benzoyl carbonyl). Replacement of the pyridazine with a pyrazine ring—as in the analog 2-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine—would maintain the same HBA count but alter the spatial arrangement of the acceptor nitrogens, potentially affecting target recognition. In the absence of crystallographic or binding data, the HBA count of 5 versus a drug-likeness threshold of ≤10 indicates the compound falls within favorable oral drug space, but this property is shared with most heterocyclic analogs and does not constitute a differentiating feature .

Hydrogen Bond Acceptor Drug-likeness Pyridazine vs. Pyrazine

Lipophilicity and Predicted Membrane Permeability: XLogP3 = 2.1

The computed partition coefficient XLogP3 for CAS 2034254-90-3 is 2.1, placing it within the optimal range (1–3) for both oral absorption and CNS penetration. By comparison, the methylene ether analog 3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine (MW 361.8 g/mol) bears an additional methyl substituent and an extended linker, which are predicted to increase lipophilicity (XLogP3 estimated >2.5) while also increasing molecular weight beyond the preferred range. The lower XLogP3 of CAS 2034254-90-3 may confer superior aqueous solubility relative to the methylene ether analog, though measured solubility data are not publicly available [1].

Lipophilicity Caco-2 Permeability Blood-Brain Barrier

Topological Polar Surface Area (TPSA): 64.6 Ų and Implications for Membrane Permeability

The computed TPSA of 64.6 Ų for CAS 2034254-90-3 falls below the established threshold of 140 Ų for predicted oral bioavailability and below 90 Ų for predicted blood-brain barrier penetration. This value is determined by the presence of the pyridazine ring (two nitrogen atoms), the ether oxygen, and the amide carbonyl. Analogs with additional polar substituents on the pyridazine ring (e.g., 6-chloro or 6-methylpyridazine variants) would exhibit similar or marginally higher TPSA values. The TPSA of 64.6 Ų suggests that CAS 2034254-90-3 is predicted to have reasonable passive membrane permeability, but this property is not uniquely differentiating within the pyridazine ether subclass .

TPSA Oral Bioavailability CNS Multiparameter Optimization

Molecular Weight: 333.77 g/mol and Comparison to Methylene Ether Analog

CAS 2034254-90-3 has a molecular weight of 333.77 g/mol, which is within the Lipinski Rule of 5 threshold (≤500 g/mol) and approaches the 'lead-like' range (≤350 g/mol). The structurally related analog 3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine has a molecular weight of 361.8 g/mol, representing an increase of 28.0 g/mol due to the additional methyl substituent on the pyridazine ring and the methylene spacer in the ether linkage. The lower molecular weight of CAS 2034254-90-3 may facilitate greater ligand efficiency if it achieves comparable target potency, but potency data are not available to substantiate this advantage .

Molecular Weight Lead-likeness Fragment-based Drug Design

Rotatable Bond Count: Implications for Conformational Flexibility

CAS 2034254-90-3 has four rotatable bonds, which is below the recommended maximum of ≤10 for oral drug candidates. The rotatable bonds include the ether linkage between pyrrolidine and pyridazine, the benzoyl-pyrrolidine amide bond, and the methoxy-phenyl bond. By comparison, the methylene ether analog has at least five rotatable bonds due to the additional methylene spacer and methyl substituent. Lower rotatable bond count generally correlates with reduced conformational entropy penalty upon binding and improved oral bioavailability .

Rotatable Bonds Conformational Entropy Oral Bioavailability

Recommended Application Scenarios for CAS 2034254-90-3 Based on Current Evidence


Proprietary Kinase Inhibitor SAR Exploration Requiring a Pyridazine Ether Scaffold with 5-Chloro-2-Methoxybenzoyl Substitution

For research groups building focused kinase inhibitor libraries, CAS 2034254-90-3 provides a defined substitution pattern—pyridazine-3-yloxy ether linked to pyrrolidine at the 3-position with a 5-chloro-2-methoxybenzoyl amide—that can serve as a reference point for systematic SAR. The compound's computed properties (XLogP3 = 2.1, TPSA = 64.6 Ų, MW = 333.77 g/mol) place it within favorable drug-like space, making it a suitable starting scaffold for hit-to-lead optimization. Procurement is warranted when the specific combination of the pyridazine heterocycle, the 3-oxy-pyrrolidine connectivity, and the 5-chloro-2-methoxybenzoyl group is required for a proprietary chemical series, rather than for benchmarked performance against known inhibitors [1][2].

Computational Chemistry and Molecular Docking Studies Targeting Kinase ATP-Binding Sites

The compound's three-dimensional structure, featuring four rotatable bonds and an extended aromatic system, makes it suitable for molecular docking and molecular dynamics simulations aimed at predicting binding modes within kinase ATP pockets. The absence of chiral centers simplifies computational workflows. When used alongside analogs containing different heterocycles (e.g., pyrazine) or linker geometries (e.g., methylene ether), CAS 2034254-90-3 can help probe the conformational preferences and hydrogen bonding patterns favored by the pyridazine-3-yloxy motif [1].

Chemical Biology Probe Development with a Functionalizable Chloro Substituent

The presence of the aryl chloride at the 5-position of the benzoyl ring provides a synthetic handle for further derivatization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This enables the generation of analog libraries or the attachment of affinity tags and fluorescent reporters for target identification studies. The chloro substituent thus adds synthetic utility value beyond what is offered by non-halogenated benzoyl analogs [1].

Physicochemical Benchmarking in Preclinical Formulation Development

With predicted XLogP3 = 2.1 and TPSA = 64.6 Ų, CAS 2034254-90-3 can serve as a reference compound for developing formulation strategies for moderately lipophilic pyridazine-containing drug candidates. Its five hydrogen bond acceptors and zero hydrogen bond donors present a solubility-permeability profile that may inform early-stage formulation screening, particularly for compounds targeting intracellular kinase enzymes [1][2].

Quote Request

Request a Quote for 3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.